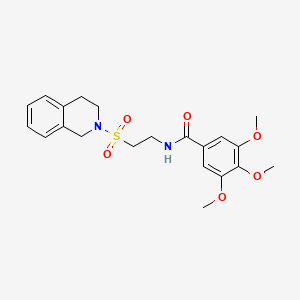

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound featuring an intricate structure. It plays a significant role in various scientific disciplines due to its unique chemical properties.

Preparation Methods

Synthetic Routes:

Synthesis of the Isoquinoline Core: : Starting from 1,2,3,4-tetrahydroisoquinoline, the compound undergoes a series of oxidation and substitution reactions to form 3,4-dihydroisoquinolin-2(1H)-one.

Sulfonylation Step: : The isoquinoline derivative is then subjected to sulfonylation using sulfonyl chloride, resulting in the formation of the sulfonyl isoquinoline derivative.

Formation of the Amide: : Finally, the sulfonyl isoquinoline derivative reacts with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the final compound, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for scalability. These processes ensure high yields and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : The compound can undergo oxidation reactions, primarily at the isoquinoline core and the trimethoxybenzamide moiety.

Reduction: : Reduction can target the sulfonyl group or the isoquinoline ring.

Substitution: : Various substitutions can occur, particularly on the benzamide and isoquinoline parts of the molecule.

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: : Sodium borohydride, lithium aluminum hydride

Substitution Reagents: : Halides, nitriles, and organometallic reagents

Major Products Formed: Depending on the reaction type, the products can range from different functionalized derivatives to ring-opened or -closed structures.

Scientific Research Applications

Chemistry:

Used in the synthesis of advanced materials

Acts as a precursor or intermediate in the creation of more complex organic molecules

Studied for its potential as a bioactive compound

Investigated for enzyme inhibition properties

Explored for its pharmacological activity

Used in developing specialized coatings and materials

Potential use in electronic applications due to its stability and unique properties

Mechanism of Action

The compound exerts its effects through multiple pathways:

Enzyme Inhibition: : It binds to specific enzymes, altering their activity

Receptor Interaction: : It can bind to various biological receptors, influencing signal transduction pathways

Cellular Uptake: : The compound can be taken up by cells, where it exerts its biochemical effects

Comparison with Similar Compounds

Unique Features:

The presence of the sulfonyl isoquinoline moiety

Unique combination of trimethoxybenzamide, contributing to its distinctive properties

N-(2-((isoquinolin-1-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide: : Similar structure but lacks the dihydroisoquinoline part

3,4,5-Trimethoxybenzamide: : Shares the trimethoxybenzamide moiety but lacks the sulfonyl and isoquinoline parts

Isoquinoline Derivatives: : Various compounds with isoquinoline structures used in different applications

This compound is a fascinating subject of study due to its diverse applications and complex structure, opening doors to multiple scientific investigations and industrial innovations.

Biological Activity

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

- Chemical Structure : The compound features a sulfonamide linkage and a trimethoxybenzamide moiety, which are crucial for its biological activity.

- Molecular Formula : C₁₈H₁₉N₂O₃S

- Molecular Weight : 362.42 g/mol

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of 3,4-Dihydroisoquinoline : This can be achieved through the Pictet-Spengler reaction involving an aromatic aldehyde and an amine.

- Sulfonylation : The isoquinoline is treated with sulfonyl chloride in the presence of a base (e.g., triethylamine).

- Coupling with Trimethoxybenzoyl Chloride : The sulfonylated intermediate is then coupled with trimethoxybenzoyl chloride to yield the final product.

This compound exhibits several biological activities:

- Antidepressant Effects : It is believed to interact with neurotransmitter systems such as serotonin (5-HT) and norepinephrine (NE), potentially increasing their levels in the central nervous system.

- Anticonvulsant Activity : Preliminary studies suggest that this compound may have efficacy against seizures, making it a candidate for further research in epilepsy treatment.

- Antifungal Properties : The compound has shown activity against various pathogenic fungi, indicating potential applications in treating fungal infections.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

-

Antiapoptotic Activity :

- A study on derivatives of 3,4-dihydroisoquinoline showed significant antiapoptotic properties against renal ischemia/reperfusion injury in rats. The mechanism involved inhibition of caspase-3 and modulation of cytochrome C levels .

- Table 1: Summary of Antiapoptotic Activity

Compound IC50 (μM) Caspase Inhibition Histopathological Findings 2c 10.46 Yes Normal renal tissue 2g 12.34 Yes Minimal damage

- Cytotoxicity Studies :

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-27-18-12-17(13-19(28-2)20(18)29-3)21(24)22-9-11-30(25,26)23-10-8-15-6-4-5-7-16(15)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOZBCFMWQKPSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.